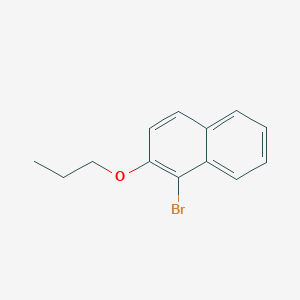
1-Bromo-2-propoxynaphthalene
Übersicht
Beschreibung
1-Bromo-2-propoxynaphthalene is a useful research compound. Its molecular formula is C13H13BrO and its molecular weight is 265.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-propoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-propoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Methylnaphthalene Derivatives : The Diels-Alder reaction involving bromobenzyne derivatives, including compounds similar to 1-Bromo-2-propoxynaphthalene, leads to the synthesis of methylnaphthalene compounds. Such reactions are foundational in organic synthesis, demonstrating the versatility of bromonaphthalenes in constructing complex molecular structures (Onyango et al., 2015).
Building Blocks for Bioactive Compounds : Compounds akin to 1-Bromo-2-propoxynaphthalene, such as 2-Allyl-3-bromo-1,4-dimethoxynaphthalene, are utilized as key intermediates in constructing biologically active pyranonaphthoquinones. These compounds are derived from simple naphthalene derivatives and have potential biological applications (Limaye et al., 2012).
Thermal Degradation Studies : The thermal degradation of brominated hydrocarbons, which includes bromonaphthalene derivatives, has been studied to understand the formation of hazardous combustion byproducts like brominated dioxins. This research is crucial in assessing environmental and health risks associated with these compounds (Evans & Dellinger, 2003).
Material Science and Spectroscopy
- Structural Analysis and Spectroscopy : The structural analysis of 1-Bromo-2,3-dimethoxynaphthalene, a compound related to 1-Bromo-2-propoxynaphthalene, through density functional theory (DFT) and spectroscopic methods, provides insights into its molecular geometry and electronic properties. Such analyses are vital for understanding the chemical behavior and potential applications of these compounds in material science (Mariappan & Sundaraganesan, 2014).
Analytical Chemistry
- Selective Sensing Applications : The use of 1-bromo-2-methylnaphthalene in a protective medium like sodium deoxycholate enables selective recognition of Cu(II) ions at very low concentrations. This showcases the potential of bromonaphthalene derivatives in developing sensitive and selective analytical methods for metal ion detection (Wang et al., 2005).
Eigenschaften
IUPAC Name |
1-bromo-2-propoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLPIFXYQAQUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B7857935.png)
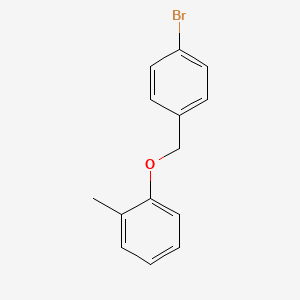
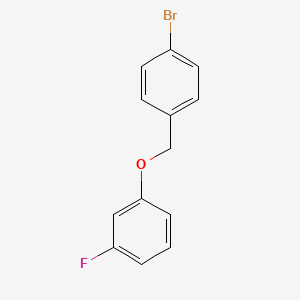
![Methyl 3-[(3-nitrophenyl)formamido]propanoate](/img/structure/B7857975.png)
![Methyl 3-[(3-hydroxyphenyl)formamido]propanoate](/img/structure/B7857979.png)
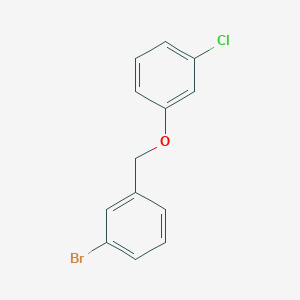
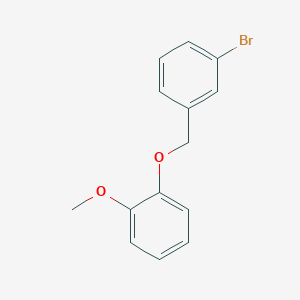
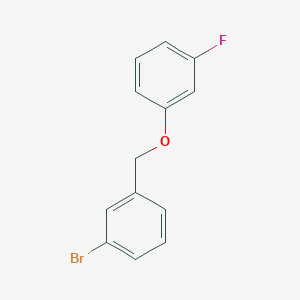


![N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)
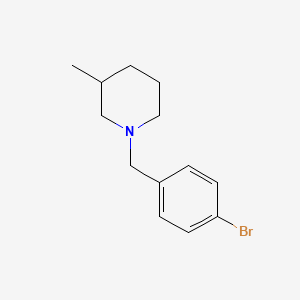

![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)